molecular formula C18H14N4O2S B2731373 3-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile CAS No. 1170521-82-0

3-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Cat. No.: B2731373
CAS No.: 1170521-82-0
M. Wt: 350.4
InChI Key: MVECFDOZTCCSTF-UHFFFAOYSA-N
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Description

3-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a synthetic organic compound designed for pharmaceutical and biological research. It features a 1,2,4-oxadiazole ring, a heterocycle recognized for its significant role in medicinal chemistry as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and binding affinity in drug candidates . This core scaffold is found in compounds with a wide spectrum of reported biological activities, including potential as enzyme inhibitors and receptor modulators . The molecular structure integrates several pharmacologically relevant components. The 1,2,4-oxadiazole unit is linked to a pyrrolidin-2-one (or 5-oxo-pyrrolidine) moiety, a lactam structure present in various bioactive molecules and drugs. The presence of a thiophen-2-ylmethyl group and a benzonitrile substituent further enhances the molecular diversity and potential for specific target interactions. The benzonitrile group, in particular, is a common motif in drug discovery due to its ability to participate in dipole-dipole interactions and serve as a hydrogen bond acceptor, often contributing to improved potency and physicochemical properties . Compounds with 1,2,4-oxadiazole heterocycles have been successfully developed into drugs for conditions such as cough suppression, anxiety, and viral infections, highlighting the therapeutic relevance of this chemical class . This compound is supplied as a high-purity material for research purposes only. It is intended for use by qualified scientists in in vitro assays and early-stage drug discovery programs, such as high-throughput screening, structure-activity relationship (SAR) studies, and investigations into the mechanism of action of oxadiazole-containing molecules. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c19-9-12-3-1-4-13(7-12)18-20-17(21-24-18)14-8-16(23)22(10-14)11-15-5-2-6-25-15/h1-7,14H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVECFDOZTCCSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CS2)C3=NOC(=N3)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a complex organic molecule that combines a pyrrolidine ring, an oxadiazole moiety, and a benzonitrile group. Its unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound's structure can be broken down into several key components:

ComponentStructure
Pyrrolidine RingContains a five-membered nitrogen-containing ring
Oxadiazole RingA five-membered ring with two nitrogen atoms and three carbon atoms
Benzonitrile MoietyA benzene ring with a cyano group

This combination of functional groups may contribute to its pharmacological properties.

Biological Activity

Research indicates that compounds containing oxadiazole and thiophene rings exhibit various biological activities. The following sections summarize key findings regarding the biological activity of the compound.

Anticancer Activity

  • Mechanism of Action : Compounds with oxadiazole derivatives have shown potential in inhibiting cancer cell proliferation. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of p53 expression levels .
  • Case Studies :
    • A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values ranging from 0.12 to 2.78 µM .
    • Another research highlighted that compounds featuring the oxadiazole core were effective in targeting tumorigenesis by inhibiting DNA synthesis without affecting protein synthesis .

Antimicrobial Activity

  • Broad Spectrum : Compounds with thiophene and oxadiazole structures have been reported to possess antimicrobial properties against various pathogens. Their efficacy is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Research Findings : A literature survey indicated that thiophene derivatives demonstrated significant antibacterial and antifungal activities, suggesting a potential application in treating infections .

Anti-inflammatory Properties

  • Inflammation Modulation : The presence of the oxadiazole moiety has been linked to anti-inflammatory effects in several studies. These compounds may inhibit inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Experimental Evidence : In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory mediators in activated immune cells .

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Pyrrolidine Ring : Cyclization reactions using appropriate starting materials under acidic or basic conditions.
  • Oxadiazole Synthesis : Typically achieved through cyclization involving hydrazides and carboxylic acids.
  • Final Coupling : The final product is formed by coupling the pyrrolidine and oxadiazole rings with the benzonitrile group using various coupling reagents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares structural motifs with several 1,2,4-oxadiazole derivatives. Key analogs and their differences are outlined below:

Compound Name Core Structure Substituents Key Functional Groups
Target Compound 1,2,4-Oxadiazole 3-(5-Oxo-pyrrolidin-3-yl) with thiophen-2-ylmethyl, benzonitrile Thiophene, pyrrolidinone, benzonitrile
NS9283 (3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile) 1,2,4-Oxadiazole 3-Pyridinyl, benzonitrile Pyridine, benzonitrile
AZD9272 (3-Fluoro-5-(3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile) 1,2,4-Oxadiazole 5-Fluoropyridin-2-yl, 3-fluoro-benzonitrile Fluoropyridine, fluorobenzonitrile
Compound 1,2,4-Oxadiazole Piperidinyl linked to thiophene-oxadiazole, propanenitrile Thiophene, piperidine, nitrile

Pharmacological and Functional Comparisons

  • NS9283 : A positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs). It binds to accessory sites, enhancing acetylcholine efficacy without direct activation . The pyridinyl group is critical for receptor interaction, while the benzonitrile improves solubility and metabolic stability.
  • AZD9272 : A metabotropic glutamate receptor 5 (mGluR5) radioligand. The fluoropyridine and fluorobenzonitrile groups optimize binding affinity and enable 18F-radiolabeling for PET imaging .
  • Compound: Contains a thiophene-oxadiazole-piperidine scaffold but lacks the pyrrolidinone ring.

Key Differences Impacting Bioactivity

Substituent Effects: The thiophen-2-ylmethyl-pyrrolidinone group in the target compound may enhance lipophilicity and CNS penetration compared to NS9283’s pyridine or AZD9272’s fluoropyridine. Fluorine atoms in AZD9272 improve radiolabeling efficiency and receptor binding kinetics, which are absent in the target compound . Benzonitrile vs.

Receptor Selectivity: NS9283 and AZD9272 exhibit isoform-specific modulation (α4β2 nAChR and mGluR5, respectively). The target compound’s thiophene-pyrrolidinone motif could confer selectivity for unexplored targets, such as serotonin or adenosine receptors.

Synthetic Accessibility: NS9283 and AZD9272 are synthesized via nucleophilic substitution or cyclization reactions using pyridine precursors .

Q & A

Q. Tables

Parameter Optimal Condition Impact on Yield Reference
Reaction Temperature80°C (reflux)Maximizes cyclization
Catalyst (Piperidine)0.5 mL in 20 mL ethanolReduces reaction time
Solvent SystemEthanol/1,4-dioxane (1:1)Enhances intermediate solubility

Q. Notes

  • Citations reflect methodology, not direct data for the compound.
  • For advanced studies, cross-validate computational and experimental results to resolve contradictions.

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